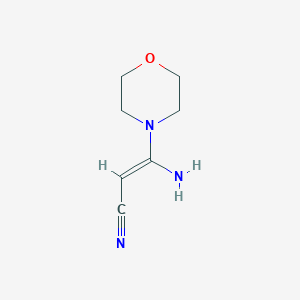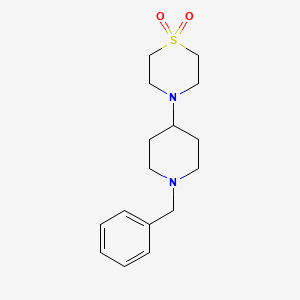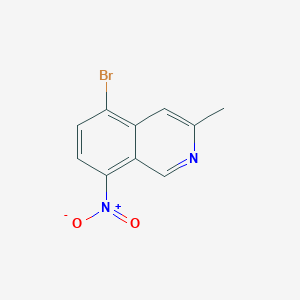
Ophiohayatone C
Übersicht
Beschreibung
Ophiohayatone C is a naturally occurring anthraquinone compound isolated from the plant Ophiorrhiza hayatana OHWI, which belongs to the Rubiaceae family . Anthraquinones are a group of plant phenolic products known for their diverse pharmacological activities, including antifungal, antimicrobial, anti-inflammatory, analgesic, antipyretic, antioxidant, and antitumor properties . This compound has shown potential medicinal properties, particularly in cancer research .
Wirkmechanismus
Target of Action
Ophiohayatone C is a naturally occurring anthraquinone isolated from Ophiorrhiza hayatana OHWI (Rubiaceae) . Anthraquinones are a group of plant phenolic products that are found in a large number of plant families . They have shown a wide variety of pharmacological activities such as antifungal, antimicrobial, anti-inflammatory, analgesic, antipyretic, antioxidant, and antitumor activities . .
Mode of Action
These compounds are known to exert their effects through a variety of mechanisms, including the inhibition of DNA and RNA synthesis, interference with cell cycle progression, and the generation of reactive oxygen species .
Biochemical Pathways
Anthraquinones, in general, are known to affect multiple biochemical pathways due to their broad range of pharmacological activities
Result of Action
Anthraquinones are known to have a wide variety of pharmacological activities, including antifungal, antimicrobial, anti-inflammatory, analgesic, antipyretic, antioxidant, and antitumor activities . These effects suggest that this compound may have similar impacts at the molecular and cellular level.
Vorbereitungsmethoden
Ophiohayatone C is typically isolated from the whole plant of Ophiorrhiza hayatana OHWI . The isolation process involves extracting the plant material with suitable solvents, followed by chromatographic separation techniques to purify the compound . The structure of this compound was established using spectral methods such as high-resolution electron impact mass spectrometry (HR-EI-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Ophiohayatone C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a model compound for studying the reactivity and properties of anthraquinones . In biology and medicine, Ophiohayatone C has shown promising anticancer properties by inducing apoptosis (programmed cell death) in cancer cells . It is also being investigated for its potential use as an antimicrobial and anti-inflammatory agent . Additionally, this compound has applications in the pharmaceutical industry as a reference standard for quality control and testing .
Vergleich Mit ähnlichen Verbindungen
Ophiohayatone C is one of several anthraquinones isolated from Ophiorrhiza hayatana OHWI, including Ophiohayatone A and Ophiohayatone B . These compounds share a similar anthraquinone core structure but differ in the nature and positions of their substituents . Compared to other anthraquinones, this compound is unique due to its specific substituent pattern, which contributes to its distinct pharmacological properties . Other similar compounds include emodin, aloe-emodin, and rhein, which are also anthraquinones with varying substituents and biological activities .
Eigenschaften
IUPAC Name |
3-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O5/c16-12-6-10-9(5-11(12)15(19)20)13(17)7-3-1-2-4-8(7)14(10)18/h1-6,16H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCNBYUENJBFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182637 | |
| Record name | 9,10-Dihydro-3-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-33-3 | |
| Record name | 9,10-Dihydro-3-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydro-3-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B3038181.png)


![3-Chloro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3038185.png)




![[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile](/img/structure/B3038197.png)


